Comparative In Vitro Cytotoxicity of PEG4- vs. PEG8/PEG12-Containing ADCs
In a direct head-to-head comparison of cleavable pendant-type PEG linkers conjugated to MMAE, ADCs incorporating PEG12 linkers demonstrated the highest potency (lowest assay readout of 415.805), while PEG4 linkers yielded a significantly higher readout of 1311.54, and PEG8 linkers produced an intermediate readout of 635.073. The negative control exhibited a readout of 1616.25. This establishes that a PEG4 spacer provides a moderate, tunable level of activity that is distinct from both shorter and longer PEG chains, making Hydroxy-PEG4-(CH2)2-Boc a predictable building block for linker optimization [1].
| Evidence Dimension | In vitro cytotoxicity assay readout (lower values indicate greater potency) |
|---|---|
| Target Compound Data | PEG4-based ADC readout: 1311.54 |
| Comparator Or Baseline | PEG8-based ADC readout: 635.073; PEG12-based ADC readout: 415.805; Negative control readout: 1616.25 |
| Quantified Difference | PEG4 vs. PEG12: 1311.54 vs. 415.805 (PEG12 is ~3.2-fold more potent); PEG4 vs. PEG8: 1311.54 vs. 635.073 (PEG8 is ~2.1-fold more potent); PEG4 vs. negative control: 1311.54 vs. 1616.25 (PEG4 improves potency by ~18.9%) |
| Conditions | Cleavable pendant-type PEG linker ADCs with MMAE payload; exact assay conditions described in Yamaguchi et al., J Immunother Cancer 2025. |
Why This Matters
This data demonstrates that PEG4 length provides a distinct, intermediate activity profile, enabling researchers to fine-tune ADC potency by selecting the appropriate PEG spacer length for their specific payload and target.
- [1] Yamaguchi, A. et al. Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. J Immunother Cancer 2025, 13 (Suppl 2), 953. Figure 3. View Source
